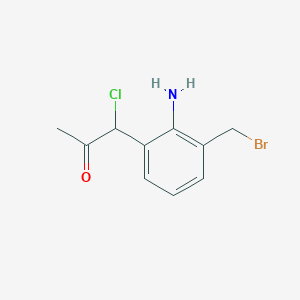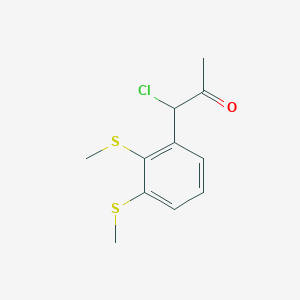
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the reaction of 2,3-bis(methylthio)benzaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: Typically maintained at low to moderate temperatures to prevent side reactions.
Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Catalyst: In some cases, a catalyst such as pyridine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
科学研究应用
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Interaction with enzymes or receptors that are involved in various biochemical processes.
Pathways: Modulation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
2-(4-Methylthio(methylsulfonyl)phenyl)-3-substitutedthiazolidin-4-ones: These compounds share the methylthio group and exhibit similar chemical reactivity.
4-(Methylthio)benzaldehyde: Another compound with a methylthio group, used in similar synthetic applications.
Uniqueness
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one is unique due to the presence of both methylthio groups and a chloropropanone moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H13ClOS2 |
|---|---|
分子量 |
260.8 g/mol |
IUPAC 名称 |
1-[2,3-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |
InChI 键 |
WRGRBLTXMOHNDN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
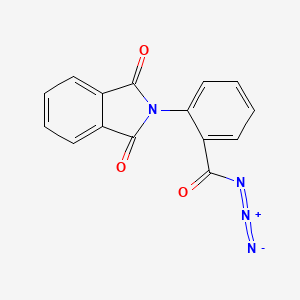
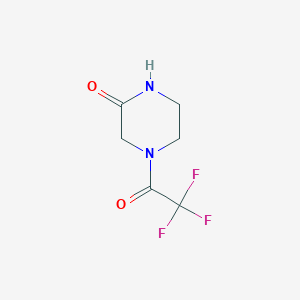
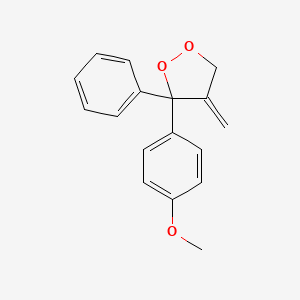
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)
![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
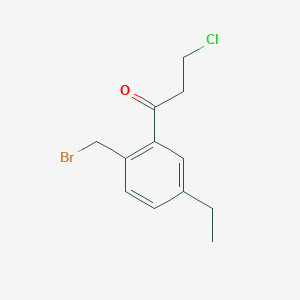
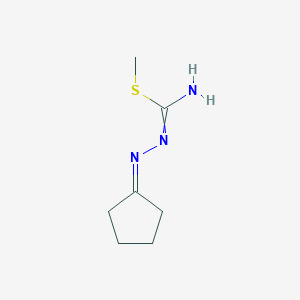


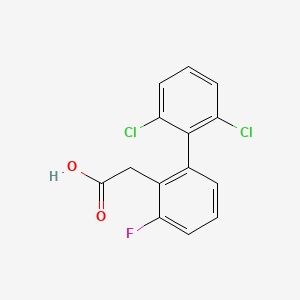
![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)
